6-Bromoquinolin-4-Ol

Description

Significance of the Quinolone Scaffold in Synthetic Organic Chemistry

The quinoline (B57606) ring system, characterized by its fused bicyclic structure containing a benzene (B151609) ring and a pyridine (B92270) ring, is a ubiquitous motif in both natural products and synthetic pharmaceuticals bohrium.comfrontiersin.orgmdpi.com. This scaffold is recognized as a "privileged building block" and an "advantaged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets bohrium.comfrontiersin.orgmdpi.comresearchgate.netqeios.com. The versatility of the quinolone core lies in its amenability to functionalization at multiple positions, including N-1, C-3, and various positions on the carbocyclic ring (C-5 to C-8) frontiersin.orgqeios.com. These modifications allow for fine-tuning of pharmacological, physiological, biochemical, and pharmacokinetic properties, leading to diverse biological activities frontiersin.orgqeios.com.

Quinolone derivatives are renowned for their extensive pharmacological profiles, encompassing antibacterial, antifungal, anti-inflammatory, anti-diabetic, anti-Alzheimer's, antioxidant, and diuretic activities bohrium.commdpi.comresearchgate.netqeios.combenthamdirect.com. Notably, they are a significant class of antibiotics and have shown considerable promise as anticancer agents, acting through various mechanisms such as cell cycle arrest and apoptosis bohrium.comresearchgate.netqeios.com. The synthetic accessibility and the wide range of biological applications underscore the profound importance of the quinolone scaffold in advancing synthetic organic and medicinal chemistry bohrium.comfrontiersin.orgmdpi.comqeios.com.

Overview of 6-Bromoquinolin-4-Ol (B142416) as a Versatile Chemical Synthon

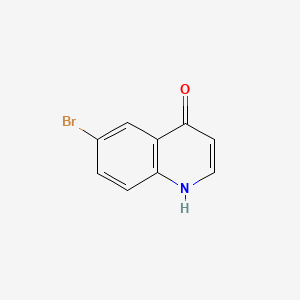

This compound, also known by its synonym 6-Bromo-4-hydroxyquinoline, is a crucial organic compound that serves as a valuable intermediate and synthon in the synthesis of more complex molecules chemicalbook.comnih.govresearchgate.netnih.govresearchgate.netvulcanchem.com. Its chemical structure features a quinoline core substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position, providing reactive sites for further chemical transformations frontiersin.orgvulcanchem.com.

The compound's utility as a synthon is prominently demonstrated in its application in Chan–Lam coupling reactions. This methodology, often employing copper salts as catalysts, allows for the formation of C-O bonds between this compound and various aryl boronic acids nih.govnih.govresearchgate.netmdpi.commdpi.com. This process is instrumental in introducing aryl or heteroaryl moieties, which are critical for establishing interactions with biological targets in drug design vulcanchem.com. Furthermore, this compound acts as a precursor for synthesizing other key intermediates, such as 6-bromo-4-iodoquinoline, which are essential in the development of specific pharmaceutical agents like GSK2126458 researchgate.netvulcanchem.comatlantis-press.com. Research has explored the synthesis of novel derivatives from this compound, investigating their potential biological activities, particularly their antibacterial effects against resistant strains like ESBL-producing Escherichia coli and MRSA nih.govnih.govmdpi.commdpi.com.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 145369-94-4 | chemicalbook.comscbt.comchembk.com |

| Molecular Formula | C9H6BrNO | chemicalbook.comscbt.comchembk.comamericanelements.comnih.gov |

| Molecular Weight | 224.05 g/mol | chemicalbook.comscbt.comchembk.comamericanelements.comnih.gov |

| Melting Point | 283 °C (lit.) | chemicalbook.comchembk.com |

| Appearance | Powder to crystal, white to light yellow | chemicalbook.com |

Compound Name List:

this compound

6-Bromo-4-hydroxyquinoline

6-Bromoquinolin-4(1H)-one

6-Bromoisoquinolin-4-ol

4-Bromoquinolin-6-amine

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLBNOHKHRAXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932579 | |

| Record name | 6-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145369-94-4 | |

| Record name | 6-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromoquinolin 4 Ol

Classical and Established Synthetic Routes

The synthesis of 4-quinolinol skeletons, such as that in 6-Bromoquinolin-4-ol (B142416), is historically rooted in several named reactions that involve the condensation of anilines with a three-carbon chain, followed by a cyclization step. While the Knorr synthesis is a well-known method for producing quinolines, it typically yields 2-hydroxyquinolines. iipseries.org For the preparation of 4-hydroxyquinolines, the Conrad-Limpach and Gould-Jacobs reactions are the more pertinent and established approaches. iipseries.orgwikipedia.orgwikipedia.org

Knorr Synthesis and Related Condensation-Cyclization Approaches

The Knorr quinoline (B57606) synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, like sulfuric acid, to form a 2-hydroxyquinoline. iipseries.org Therefore, it is not the standard route for obtaining 4-hydroxyquinolines.

The more relevant classical methods for synthesizing this compound are the Conrad-Limpach and Gould-Jacobs reactions.

Conrad-Limpach Synthesis: This method involves the reaction of an aniline (B41778) (4-bromoaniline) with a β-ketoester. wikipedia.orgjptcp.com The reaction is conducted in two stages: an initial condensation to form an enamine or Schiff base, followed by a high-temperature thermal cyclization (typically around 250 °C) to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

Gould-Jacobs Reaction: This approach utilizes the reaction of an aniline with an ethoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info The process begins with the substitution of the ethoxy group by the aniline, followed by a thermal cyclization. wikipedia.org This cyclization, which requires high temperatures (e.g., 250 °C), initially forms a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.orgablelab.eu Subsequent saponification to the carboxylic acid and then thermal decarboxylation yields the final 4-hydroxyquinoline product. wikipedia.org

Multi-Step Synthetic Pathways from Precursors

Modern synthetic strategies often employ specific, reactive precursors to build the quinolinol ring system under more controlled conditions. These multi-step pathways offer flexibility and can provide good yields of the target compound.

Synthesis from 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromoaniline (B143363)

A key synthetic route to this compound involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This pathway is part of a multi-step process that ultimately yields 6-bromo-4-iodoquinoline, with this compound being a crucial intermediate. atlantis-press.com The high reactivity of Meldrum's acid makes it an excellent building block for forming the quinoline core.

Utilization of Meldrum's Acid and Triethyl Orthoformate in Cyclization Reactions

This method provides a direct and efficient route to the this compound scaffold. The synthesis proceeds in two main steps. First, 4-bromoaniline is reacted with Meldrum's acid and triethyl orthoformate. This reaction typically occurs under solvent-free conditions at an elevated temperature (e.g., 105 °C) to form the key intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

The second step is a thermal cyclization of this intermediate. This is achieved by heating it in a high-boiling solvent such as diphenyl ether to around 190-225 °C. The high temperature induces an intramolecular cyclization followed by the elimination of acetone (B3395972) and carbon dioxide, leading to the formation of the this compound ring system. This method is noted for its good yields in both the intermediate formation and the final cyclization step.

Table 1: Synthesis of this compound via Meldrum's Acid

| Step | Reactants | Reagents/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Adduct Formation | 4-Bromoaniline, Meldrum's acid | Triethyl Orthoformate | 105 °C | 3 h | 85% |

| Cyclization | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl Ether | 190 °C | 10 min | 59.9% |

Approaches Involving Ethyl Propiolate and 4-Bromoaniline

An alternative pathway to this compound (which exists in tautomeric equilibrium with 6-bromoquinolin-4(1H)-one) uses ethyl propiolate as the three-carbon building block. This synthesis is typically a two-step process.

First, a Michael addition is performed between 4-bromoaniline and ethyl propiolate. This reaction is often carried out in a solvent like methanol (B129727) at a moderate temperature (e.g., 30-50 °C) for an extended period (32-72 hours). The reaction yields the intermediate, ethyl 3-((4-bromophenyl)amino)acrylate, in nearly quantitative amounts.

The second step is the thermal cyclization of this acrylate (B77674) intermediate. This requires very high temperatures and is conducted by adding the intermediate to a hot, high-boiling solvent like diphenyl ether, typically at temperatures ranging from 200 °C to 220 °C. This intramolecular condensation reaction closes the ring to form 6-bromoquinolin-4(1H)-one.

Table 2: Synthesis of 6-Bromoquinolin-4(1H)-one via Ethyl Propiolate

| Step | Reactants | Reagents/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Michael Addition | 4-Bromoaniline, Ethyl Propiolate | Methanol | 40 °C | 48 h | 99% |

| Cyclization | Ethyl 3-((4-bromophenyl)amino)acrylate | Diphenyl Ether | 200 °C | - | 71.5% (for step) |

Synthetic Strategies from Ethyl 3,3-Diethoxypropanoate

The use of ethyl 3,3-diethoxypropanoate represents another established strategy for the synthesis of 4-quinolones. This reagent serves as a stable precursor to ethyl 3-oxopropanoate. The synthesis involves the condensation of 4-bromoaniline with ethyl 3,3-diethoxypropanoate under acidic conditions. This reaction forms an enamine intermediate, ethyl 3-((4-bromophenyl)amino)acrylate, through the elimination of ethanol (B145695).

This intermediate is the same as that formed in the ethyl propiolate route. Consequently, the subsequent step is an intramolecular thermal cyclization, typically carried out in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures around 250 °C. The high heat facilitates the ring closure and elimination of another molecule of ethanol to furnish the this compound product. This method is a variation of the Conrad-Limpach synthesis, leveraging a protected β-ketoester equivalent for the initial condensation.

Advanced and Optimized Synthetic Protocols

The synthesis of this compound and its derivatives has been significantly enhanced through the development of advanced and optimized protocols. These methods focus on refining reaction parameters such as solvents, temperature, and catalysts to maximize yield and purity.

Solvent Optimization in Synthetic Transformations

The choice of solvent is critical in the synthesis of quinoline derivatives, as it can significantly influence reaction rates and yields. Research into the synthesis of this compound derivatives through Chan-Lam C–O cross-coupling has demonstrated the profound effect of solvent selection. nih.govdoaj.orgnih.gov In these studies, various protic, aprotic, and mixed-solvent systems were evaluated.

Protic solvents like methanol have been shown to provide good to very good yields (57–92%) when used with a suitable base like triethylamine (B128534) (Et3N). mdpi.com In contrast, ethanol, another protic solvent, resulted in lower yields. doaj.orgnih.govmdpi.com The aprotic solvent dimethylformamide (DMF) offered moderate yields, which may be attributed to the better solubility of the reactants. researchgate.net Notably, a mixed-solvent system of methanol and water (CH3OH/H2O in an 8:1 ratio) produced excellent results, surpassing the yields obtained with single-solvent systems. doaj.orgnih.govmdpi.com

For the fundamental synthesis of the quinolin-4-one backbone, high-boiling point inert solvents are often employed in classical methods like the Conrad-Limpach and Gould-Jacobs reactions. mdpi.com Solvents such as mineral oil and diphenyl ether can increase cyclization yields to as high as 95%, although their high cost and difficulty in removal from the reaction mixture present challenges. mdpi.com

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Methanol | Et3N | 59-73 | researchgate.net |

| Ethanol | Et3N | 31-57 | researchgate.net |

| DMF | Et3N | 51-73 | researchgate.net |

| CH3OH/H2O (8:1) | Et3N | Excellent | doaj.orgmdpi.com |

Temperature Regulation and Reaction Time Adjustments for Enhanced Yields

Temperature and reaction time are pivotal parameters that must be carefully controlled to achieve optimal yields and minimize side reactions. For instance, the Chan-Lam coupling reaction to produce derivatives from this compound is effectively carried out at room temperature, though it requires a prolonged reaction time of 48 hours to proceed to completion. mdpi.com This approach benefits from its mild conditions, avoiding the degradation of thermally sensitive functional groups.

In contrast, traditional cyclization methods for forming the quinolinone ring, such as the Gould-Jacobs reaction, necessitate very high temperatures, often exceeding 250°C. mdpi.com While these high temperatures are required for the thermal cyclization to occur, they can also lead to product decomposition and undesirable side reactions. mdpi.com Adjusting the reaction time is crucial; studies on microwave-assisted Gould-Jacobs reactions show that increasing the temperature to 300°C can improve yield, but extending the reaction time at this temperature leads to decreased yield due to product degradation. ablelab.eu This highlights a delicate balance between temperature and time required for maximizing product formation.

| Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 250 | 20 | 1 | ablelab.eu |

| 300 | 5 | 47 | ablelab.eu |

| 300 | 20 | 28 | ablelab.eu |

Catalysis in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. In the synthesis of this compound derivatives, copper-catalyzed reactions are prominent. The Chan-Lam C-O cross-coupling, for example, utilizes a copper(II) acetate (B1210297) (Cu(OAc)2) catalyst to facilitate the formation of an ether linkage between this compound and various aryl boronic acids. nih.govmdpi.comnih.govrsc.org Optimization of this reaction has shown that using 2 equivalents of the copper catalyst provides the best results. mdpi.com

Beyond copper, other transition metals like palladium are widely used in the synthesis of quinolinones. nih.gov Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, are employed for creating carbon-carbon bonds. nih.gov Furthermore, modern approaches have explored the use of N-heterocyclic carbenes (NHCs) as organocatalysts for quinolin-4-one synthesis, representing a move away from transition metals. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline compounds. qeios.comyale.eduscienceinschool.org This involves the use of eco-friendly solvents and energy-efficient procedures.

Implementation of Eco-Friendly Solvents (e.g., Water, Ionic Liquids)

The use of safer, environmentally benign solvents is a key tenet of green chemistry. yale.eduscienceinschool.org Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net In the synthesis of this compound derivatives, a mixed solvent system of methanol and water was found to be highly effective. doaj.orgnih.govmdpi.com The inclusion of water not only aligns with green chemistry principles but also enhances the reaction yield. General synthetic strategies for quinolin-4-ones have also been developed using water as the primary solvent. mdpi.comqeios.com While the use of other green solvents like ionic liquids for the specific synthesis of this compound is not extensively documented, they are recognized as a viable eco-friendly alternative for general quinolone synthesis. qeios.com

Energy-Efficient Synthetic Procedures (e.g., Microwave-Assisted Synthesis, Room Temperature Reactions)

Minimizing energy consumption is another fundamental principle of green chemistry, with a preference for reactions conducted at ambient temperature and pressure. yale.eduskpharmteco.com The Chan-Lam coupling for derivatizing this compound, which proceeds at room temperature, is an excellent example of an energy-efficient process. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reducing energy consumption and reaction times. researchgate.netconicet.gov.arrsc.org This technique can dramatically accelerate reactions that traditionally require prolonged heating. conicet.gov.ar For the synthesis of the quinolin-4-one core, microwave irradiation has been successfully used to drive the Gould-Jacobs and Conrad-Limpach reactions, significantly shortening reaction times compared to conventional heating methods. ablelab.euresearchgate.net Solvent-free microwave conditions have also been developed, further enhancing the green credentials of these synthetic routes by eliminating the need for potentially hazardous organic solvents. rsc.orgjocpr.com

Catalyst Design for Sustainability and Recyclability

The development of sustainable and recyclable catalytic systems is a cornerstone of modern green chemistry, directly addressing the need to minimize environmental impact and improve economic viability in chemical manufacturing. In the synthesis of quinoline derivatives, including this compound, the focus has shifted from classical, often harsh, synthetic routes to more efficient and environmentally benign catalytic methods. This section explores the design of such catalysts, emphasizing their sustainability and recyclability.

Historically, the synthesis of 4-hydroxyquinolines has relied on methods like the Gould-Jacobs reaction, which involves the thermal cyclization of an aniline derivative with a malonic ester derivative. wikipedia.org This process, however, typically requires very high temperatures, sometimes exceeding 250°C, which can lead to product decomposition, undesirable side reactions, and significant energy consumption. mdpi.com Such drawbacks have spurred the investigation into catalytic alternatives that can proceed under milder conditions.

Modern approaches increasingly utilize catalysts that are not only highly efficient but can also be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity. These catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Recyclable Homogeneous Catalysis

While homogeneous catalysts are often lauded for their high activity and selectivity, their separation from the product can be challenging. mdpi.com To address this, researchers have developed innovative homogeneous systems with built-in recyclability.

One prominent example relevant to the functionalization of this compound is the copper-catalyzed Chan-Lam coupling reaction. mdpi.comnih.gov This reaction facilitates the formation of C-O bonds, allowing for the synthesis of various phenoxy derivatives from this compound and aryl boronic acids. mdpi.commdpi.com Studies have focused on optimizing this reaction by exploring different solvents and bases to enhance yield and sustainability. For instance, the use of a mixed solvent system like methanol/water has been shown to provide excellent yields, reducing the reliance on purely organic, volatile solvents. mdpi.commdpi.com While the copper catalyst itself is homogeneous in this system, the ability to use water as a co-solvent represents a step towards greener chemistry.

Another strategy involves the use of task-specific ionic liquids. Sulfonic acid-functionalized ionic liquids have been employed as recyclable and water-tolerant acidic catalysts for quinoline synthesis. acs.org These catalysts possess the advantages of both homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation), as the product can often be filtered off, and the ionic liquid catalyst can be recovered and reused. acs.org

Table 1: Optimization of Chan-Lam Coupling for this compound Derivatives mdpi.commdpi.com

This table summarizes the effect of different solvents on the yield of 6-aryloxyquinolin-4-ol derivatives synthesized via copper-catalyzed Chan-Lam coupling of this compound with aryl boronic acids.

| Solvent System | Catalyst | Base | Observed Yield |

|---|---|---|---|

| Methanol (protic) | Cu(OAc)₂ | Et₃N | Good to Very Good (57-92%) |

| DMF (aprotic) | Cu(OAc)₂ | Et₃N | Moderate |

| Ethanol (protic) | Cu(OAc)₂ | Et₃N | Low |

| CH₃OH/H₂O (8:1) | Cu(OAc)₂·H₂O | Et₃N | Excellent |

Heterogeneous Catalysis for Enhanced Recyclability

Heterogeneous catalysts, which exist in a different phase from the reactants, are inherently easier to separate and recycle, often by simple filtration. oiccpress.com This characteristic makes them highly desirable from a green chemistry perspective. The design of stable and active heterogeneous catalysts is a major area of research for quinoline synthesis.

Several types of recyclable heterogeneous catalysts have been developed for various quinoline synthesis reactions:

Solid Acids: Materials like phosphotungstic acid and sulfamic acid have been successfully used as efficient, cost-effective, and recyclable solid acid catalysts. researchgate.netwalshmedicalmedia.com Phosphotungstic acid has been applied in the Friedländer condensation under solvent-free conditions, demonstrating its potential for waste reduction. researchgate.net Sulfamic acid has been used in water for a one-pot synthesis of quinoline-4-carboxylic acid derivatives, and it was shown to be recyclable for at least four cycles without a significant drop in activity. walshmedicalmedia.com

Metal-Containing Coordination Polymers: A recyclable nickel-containing coordination polymer has demonstrated high catalytic activity for quinoline synthesis through a borrowing hydrogen strategy. mdpi.com This method is atom-efficient and produces water as the only byproduct. mdpi.com

Supported Metal Catalysts: Palladium catalysts supported on various materials are widely used in C-C coupling reactions, which can be part of a multi-step synthesis of complex quinolines. researchgate.netnih.gov Efforts are ongoing to develop robust supported palladium catalysts that resist leaching of the metal into the product and can be used in continuous-flow reactors, further enhancing process efficiency and sustainability. researchgate.net

Table 2: Examples of Recyclable Catalysts in Quinoline Synthesis

This table provides examples of different recyclable catalytic systems used for the synthesis of the broader quinoline scaffold, highlighting the principles of sustainable catalyst design.

| Catalyst Type | Specific Catalyst | Synthetic Method | Key Sustainability Features | Reference |

|---|---|---|---|---|

| Solid Acid | Sulfamic Acid (NH₂SO₃H) | One-pot MCR in water | Recyclable for at least 4 cycles; uses water as a green solvent. | walshmedicalmedia.com |

| Heteropoly Acid | Phosphotungstic Acid (H₃PW₁₂O₄₀) | Friedländer condensation | Efficient, cost-effective, recyclable; solvent-free conditions. | researchgate.net |

| Coordination Polymer | Ni-Containing Polymer | Borrowing Hydrogen Strategy | High catalytic activity; recyclable; atom-efficient. | mdpi.com |

| Ionic Liquid | Sulfonic Acid Functionalized Ionic Liquid | Friedländer condensation | Homogeneous catalysis with easy separation; water tolerant; reusable. | acs.org |

| Transition Metal Complex | Mn(II) complex | Hantzsch reaction | Environmentally benign; easy separation and recyclability. | oiccpress.com |

Chemical Transformations and Derivatization Strategies of 6 Bromoquinolin 4 Ol

Reactivity Profiling of Key Functional Groups

The chemical behavior of 6-bromoquinolin-4-ol (B142416) is primarily dictated by the hydroxyl group at the C4 position and the bromine substituent at the C6 position. The pyridine (B92270) ring's nitrogen atom influences the reactivity of the entire heterocyclic system, generally deactivating the pyridine part towards electrophilic attack and activating the 2- and 4-positions for nucleophilic substitution. arsdcollege.ac.in

Transformations Involving the Hydroxyl Group at Position 4

The hydroxyl group at position 4 of the quinoline (B57606) ring exhibits reactivity typical of a phenolic hydroxyl group, albeit influenced by the adjacent heterocyclic nitrogen. This functional group can readily undergo reactions such as etherification and halogenation.

Etherification of the hydroxyl group in this compound is a common strategy to introduce a diverse range of substituents. This transformation can be achieved through various synthetic methodologies.

One notable approach is the Chan-Lam coupling reaction, which involves the copper-catalyzed C-O bond formation between this compound and arylboronic acids. mdpi.comnih.govresearchgate.net This method has been successfully employed to synthesize a series of 6-bromo-4-phenoxyquinoline (B8814892) derivatives. The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and a base like triethylamine (B128534) (Et₃N) in various solvents. mdpi.comresearchgate.net Studies have shown that the choice of solvent plays a crucial role in the reaction's efficiency, with mixed solvent systems like methanol (B129727)/water often providing excellent yields. mdpi.comresearchgate.net For instance, the reaction of this compound with 4-methylphenylboronic acid using Cu(OAc)₂ and Et₃N in an aerobic atmosphere at room temperature for 48 hours afforded the corresponding ether in 89% yield. mdpi.comresearchgate.net

Reductive etherification presents another pathway, particularly for the synthesis of aliphatic ethers. nrel.gov This method typically involves the reaction of the hydroxyl group with an alcohol in the presence of a catalyst. nrel.gov Furthermore, classical Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base to form an alkoxide followed by reaction with an alkyl halide, can also be applied.

A chemoselective method for the etherification of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) has been reported, which selectively targets benzylic hydroxyls over phenolic ones. organic-chemistry.org While not directly applied to this compound in the cited literature, similar principles of chemoselectivity could be explored for targeted etherification.

The following table summarizes representative etherification reactions of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product | Yield (%) | Reference |

| This compound | 4-Methylphenylboronic acid | Cu(OAc)₂, Et₃N, Molecular Sieves | Methanol | 6-Bromo-4-(p-tolyloxy)quinoline | 89 | mdpi.comresearchgate.net |

| This compound | Arylboronic acids | Cu(OAc)₂ | Methanol | 6-Bromo-4-phenoxyquinoline derivatives | 57-92 | mdpi.comresearchgate.net |

| This compound | Arylboronic acids | Cu(OAc)₂ | DMF | 6-Bromo-4-phenoxyquinoline derivatives | Moderate | mdpi.comresearchgate.net |

| This compound | Arylboronic acids | Cu(OAc)₂ | Ethanol | 6-Bromo-4-phenoxyquinoline derivatives | Low | mdpi.comresearchgate.net |

| This compound | Arylboronic acids | Cu(OAc)₂ | CH₃OH/H₂O (8:1) | 6-Bromo-4-phenoxyquinoline derivatives | Excellent | mdpi.comresearchgate.net |

The hydroxyl group at position 4 can be readily converted into a halogen, a transformation that is crucial for subsequent nucleophilic substitution reactions. A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃). smolecule.compageplace.deresearchgate.net

Reacting this compound with phosphorus oxychloride, often under reflux conditions, results in the formation of 6-bromo-4-chloroquinoline (B1276899). smolecule.com This transformation is a key step in the synthesis of various biologically active molecules. For example, 6-bromo-2,4-dichloroquinoline (B1394914) can be synthesized from this compound by reacting it with phosphorus oxychloride under reflux. smolecule.com The resulting 4-chloro derivative is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities at this position.

The following table provides an overview of the halogenation of this compound.

| Reactant | Reagent | Conditions | Product | Reference |

| This compound | Phosphorus oxychloride | Reflux | 6-Bromo-4-chloroquinoline | smolecule.com |

| 3-Bromoquinolin-4-ol | POCl₃, Acetonitrile | Reflux | 3-Bromo-4-chloroquinoline | researchgate.net |

Etherification Reactions

Reactions at the Bromine Atom at Position 6

The bromine atom at the C6 position of the quinoline ring is part of the benzene (B151609) moiety and its reactivity is characteristic of an aryl halide. It can participate in both nucleophilic and electrophilic aromatic substitution reactions, providing another avenue for derivatization.

While nucleophilic aromatic substitution (SNA) on aryl halides typically requires strong activation by electron-withdrawing groups, such reactions are possible on the 6-bromoquinoline (B19933) scaffold, especially when further activated. vulcanchem.comresearchgate.netarkat-usa.orgsemanticscholar.org

The presence of a nitro group, for instance, can significantly activate the adjacent bromo group for nucleophilic substitution. researchgate.netarkat-usa.orgsemanticscholar.org Nitration of 6-bromoquinoline can lead to nitro-6-bromoquinoline, which is highly reactive towards SₙAr reactions. vulcanchem.comarkat-usa.org For example, 6-bromo-5-nitroquinoline (B1267105) reacts with nucleophiles like morpholine, where the bromine atom is displaced. vulcanchem.com This strategy allows for the introduction of various amine-containing substituents.

The Sᵣₙ1 (substitution radical-nucleophilic unimolecular) mechanism is another pathway for the substitution of the bromine atom, which proceeds through a radical anion intermediate and does not require strong deactivating groups. wikipedia.org This type of reaction can be initiated by radical initiators and allows for substitution by a variety of nucleophiles. wikipedia.org

The following table illustrates examples of nucleophilic substitution at the 6-position of activated bromoquinolines.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | 80°C, 30 min, then microwave at 90-119°C, 45 min | 5-Nitro-6-(morpholin-1-yl)quinoline | vulcanchem.com |

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene portion, as the pyridine ring is deactivated by the nitrogen atom. arsdcollege.ac.inmakingmolecules.comnumberanalytics.com The bromine atom at position 6 is an ortho, para-directing group, although it is deactivating. makingmolecules.comontosight.ai Therefore, further electrophilic substitution on 6-bromoquinoline would be expected to occur at positions 5 and 7.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For example, the nitration of 6-bromoquinoline with a mixture of nitric and sulfuric acids can lead to the introduction of a nitro group. vulcanchem.com The position of substitution is influenced by the reaction conditions and the directing effects of the existing substituents. In the case of 6-bromoquinoline, nitration has been shown to selectively yield 6-bromo-5-nitroquinoline. vulcanchem.com

The following table provides an example of an electrophilic aromatic substitution reaction on 6-bromoquinoline.

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 6-Bromoquinoline | HNO₃/H₂SO₄ | -5°C, 1 hour | 6-Bromo-5-nitroquinoline | Quantitative | vulcanchem.com |

Nucleophilic Aromatic Substitution

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the functionalization of this compound. Among the most utilized methods are the copper-catalyzed Chan-Lam coupling for C-O bond formation and the palladium-catalyzed Suzuki-Miyaura coupling for the creation of aryl-aryl bonds.

Copper-Catalyzed Chan-Lam Coupling (C-O Cross-Coupling)

The Chan-Lam coupling reaction is a significant method for forming aryl ethers by reacting an aryl boronic acid with an alcohol. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction targets the hydroxyl group at the C4-position to form a C-O bond.

The Chan-Lam coupling of this compound with aryl boronic acids is typically catalyzed by copper(II) acetate (Cu(OAc)₂). mdpi.commdpi.com The reaction is often conducted in an aerobic atmosphere at room temperature. mdpi.com Various solvents can be employed, including protic, aprotic, and mixed solvent systems. mdpi.comresearchgate.net Methanol has been shown to provide very good yields, while dimethylformamide (DMF) gives moderate yields, and ethanol results in lower yields. mdpi.comresearchgate.net A mixed solvent system of methanol and water (in an 8:1 ratio) has been reported to produce excellent results. mdpi.comresearchgate.net The presence of a base, such as triethylamine (Et₃N), is also crucial for the reaction to proceed. mdpi.com

While many Chan-Lam couplings are performed without a specific ligand, the choice of ligand can significantly influence the reaction's efficiency and scope. organic-chemistry.org Pyridine is a commonly used ligand in these reactions. wikipedia.org For challenging C-O bond formations, the design of specialized ligands is an active area of research to improve catalyst performance. mit.edu

Table 1: Reaction Conditions for Chan-Lam Coupling of this compound

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Copper(II) acetate (Cu(OAc)₂) | mdpi.commdpi.com |

| Reactant | Aryl boronic acid | mdpi.com |

| Base | Triethylamine (Et₃N) | mdpi.com |

| Solvent | Methanol, DMF, Ethanol, CH₃OH/H₂O (8:1) | mdpi.comresearchgate.net |

| Atmosphere | Aerobic | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Duration | 48 hours | mdpi.com |

The Chan-Lam coupling of this compound has been successfully demonstrated with a range of substituted aryl boronic acids. mdpi.com The electronic properties of the substituents on the aryl boronic acid can influence the reaction yield. researchgate.net Both electron-donating and electron-withdrawing groups on the aryl boronic acid are generally tolerated. rsc.org

However, the reaction is not without its limitations. For instance, certain boronic acids, such as benzo[b]furan-2-boronic acid and benzo[b]thiophene-2-boronic acid, have been found to be incompatible with some Chan-Lam coupling protocols. rsc.org The presence of water in the reaction mixture can also lead to competitive side reactions, potentially lowering the yield of the desired C-O coupled product. mdpi.com

Table 2: Scope of Aryl Boronic Acids in Chan-Lam Coupling of this compound

| Aryl Boronic Acid | Substituent | Yield | Source |

|---|---|---|---|

| 4-Methylphenylboronic acid | -CH₃ (electron-donating) | 89% | mdpi.com |

| Phenylboronic acid | -H | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | Good | mdpi.com |

| 4-Chlorophenylboronic acid | -Cl (electron-withdrawing) | Good | mdpi.com |

| 4-Nitrophenylboronic acid | -NO₂ (electron-withdrawing) | Moderate | mdpi.com |

Reaction Conditions and Ligand Design for C-O Bond Formation

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for synthesizing biaryl compounds. tcichemicals.comorganic-chemistry.org This reaction involves the coupling of an organoboron compound with an organic halide. tcichemicals.com

In the case of this compound, the Suzuki-Miyaura coupling enables the introduction of an aryl group at the C6-position, replacing the bromine atom. researchgate.netrsc.org This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). researchgate.netrsc.org The reaction can be carried out in various solvents, including toluene/water mixtures or dioxane. mdpi.com Microwave irradiation has been shown to significantly accelerate the reaction, with desired products being formed within minutes. researchgate.netrsc.org This method exhibits broad functional group tolerance. researchgate.net

Table 3: Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | researchgate.netrsc.org |

| Base | Na₂CO₃ or K₂CO₃ | researchgate.netrsc.org |

| Solvent | Toluene/Dioxane/H₂O | mdpi.com |

| Heating | Conventional or Microwave | researchgate.netrsc.org |

| Aryl Source | Arylboronic acid | researchgate.netrsc.org |

When a molecule contains multiple halogen atoms, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The relative reactivity of different carbon-halogen bonds often dictates the site of coupling. Generally, the reactivity order is I > Br > Cl. researchgate.net

In dihaloquinolines, the position of the halogen atoms significantly influences which one reacts preferentially. For instance, in 2,4-dihaloquinolines, coupling typically occurs at the C4 position. nih.gov Conversely, 3,4-dihaloquinolines preferentially couple at C4. rsc.org In the case of 2-chloro-6-bromoquinoline, the reaction site can be controlled by the choice of palladium catalyst and ligands; Pd(PPh₃)₄ favors reaction at C2, while Pd(dppf)Cl₂ directs the coupling to the C6 position. rsc.orgnih.gov The intrinsic electrophilicity of the carbon atom is a key factor, with the more electron-deficient carbon generally being more reactive in the oxidative addition step of the catalytic cycle. rsc.org This principle allows for predictable, site-selective functionalization in many polyhalogenated heterocyclic systems. rsc.org

Formation of Aryl-Aryl Bonds

Other Catalytic Approaches (e.g., Stille Coupling, Buchwald-Hartwig Coupling Analogues)

While Suzuki and Heck couplings are prominent, other catalytic strategies are employed to modify this compound. The Stille coupling, for instance, utilizes organotin compounds for carbon-carbon bond formation. numberanalytics.comorganic-chemistry.org This reaction is valued for its versatility, though the toxicity of tin reagents is a significant drawback. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orglibretexts.orgnrochemistry.com This method has become a staple in organic synthesis due to its wide substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods. wikipedia.org The development of various generations of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has expanded the reaction's applicability to a wide range of amines and aryl coupling partners under milder conditions. wikipedia.orgwiley-vch.de Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine. libretexts.org

Functionalization and Structural Modification

Synthesis of Ester Derivatives (e.g., Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate)

A key derivative of this compound is its ethyl ester at the 3-position, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. A common synthesis route involves the reaction of 4-bromoaniline (B143363) with diethyl 2-ethoxymethylenemalonate, which is then heated in diphenyl ether to induce cyclization. google.com This process yields the target ester as a white solid. google.com

This ester serves as a versatile intermediate. For example, it can be converted to 6-bromo-4-chloroquinoline-3-carbaldehyde (B1353509) through a series of reactions including treatment with phosphorus oxychloride followed by reduction with DIBAL-H. google.com

Table 1: Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate

| Starting Material 1 | Starting Material 2 | Reagent/Solvent | Reaction Condition | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromoaniline | Diethyl 2-ethoxymethylenemalonate | Diphenyl ether | Reflux | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 90% | google.com |

Formation of Phenoxy Quinoline Derivatives

Phenoxy quinoline derivatives can be synthesized from this compound via Chan-Lam C-O cross-coupling reactions. mdpi.comresearchgate.net This method involves reacting this compound with various aryl boronic acids in the presence of a copper catalyst, such as copper(II) acetate (Cu(OAc)₂), and a base like triethylamine (Et₃N). mdpi.comresearchgate.net The reaction is typically carried out in an aerobic atmosphere at room temperature. mdpi.comresearchgate.net

The choice of solvent can influence the reaction yield, with mixed solvent systems like methanol/water demonstrating excellent results. researchgate.net This approach has been used to synthesize a series of functionalized 6-bromo-4-phenoxyquinoline derivatives. mdpi.comdntb.gov.ua

Table 2: Synthesis of Phenoxy Quinoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Condition | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | 4-methyl phenylboronic acid | Cu(OAc)₂ | Et₃N | Methanol/Water | Room Temperature, 48h | 6-bromo-4-(p-tolyloxy)quinoline | 89% | mdpi.com |

| This compound | Aryl boronic acids | Cu(OAc)₂ | Et₃N | Methanol | Room Temperature | Functionalized 6-bromo-4-phenoxyquinolines | Very Good | researchgate.net |

Development of Acrylamido-Quinoline Derivatives

The synthesis of acrylamido-quinoline derivatives from this compound has been explored for potential applications in medicinal chemistry. One route involves converting (E)-3-(6-bromoquinolin-4-yl)acrylic acid into various acrylamide (B121943) derivatives. nih.gov For example, reacting the acrylic acid with different amines, such as cyclopropanamine or piperidine, leads to the formation of the corresponding N-substituted acrylamides. nih.gov

Another example is the preparation of (E)-3-(6-bromoquinolin-4-yl)-N-(2-hydroxyethyl)-N-methylacrylamide from (E)-3-(6-bromoquinolin-4-yl)acrylic acid and 2-(methylamino)ethan-1-ol. nih.gov

Table 3: Examples of Acrylamido-Quinoline Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-3-(6-bromoquinolin-4-yl)acrylic acid | Cyclopropanamine | (E)-N-cyclopropyl-3-(6-bromoquinolin-4-yl)acrylamide | 81% | nih.gov |

| (E)-3-(6-bromoquinolin-4-yl)acrylic acid | Piperidine | (E)-1-((6-bromoquinolin-4-yl)acryloyl)piperidine | 92% | nih.gov |

| (E)-3-(6-bromoquinolin-4-yl)acrylic acid | 2-(methylamino)ethan-1-ol | (E)-3-(6-bromoquinolin-4-yl)-N-(2-hydroxyethyl)-N-methylacrylamide | Not specified | nih.gov |

Nitration and Reduction Reactions for Amino-Functionalized Quinoline Analogues

Nitration of the 6-bromoquinoline scaffold is a key step for introducing amino functionalities. The nitration of 6-bromoquinoline, a related compound, is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures, which selectively yields 6-bromo-5-nitroquinoline. vulcanchem.commasterorganicchemistry.com A similar strategy can be applied to this compound, which can be nitrated and subsequently chlorinated to produce intermediates like 6-bromo-4-chloro-3-nitroquinoline. researchgate.net

The resulting nitro group can then be reduced to an amino group. Common reduction methods include using iron powder in acetic acid or zinc dust with ammonium (B1175870) chloride. semanticscholar.org For instance, 6-bromo-5-nitroquinoline can be reduced to 5-amino-6-bromoquinoline. vulcanchem.comsemanticscholar.org This amino group can then undergo further reactions. These nitration and reduction steps are crucial for synthesizing various amino-functionalized quinoline analogues which are valuable in the development of new compounds. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity of atoms within a molecule. Both proton (¹H) NMR and carbon (¹³C) NMR are utilized to provide detailed structural insights. For 6-Bromoquinolin-4-Ol (B142416), ¹H NMR spectroscopy in DMSO-d₆ solvent has yielded specific signals that aid in structural assignment.

| Technique | Solvent | Key Signals (δ ppm) / Assignments | Reference |

| ¹H NMR | DMSO-d₆ | 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H) | atlantis-press.comresearchgate.net |

While ¹³C NMR is also instrumental in structural elucidation, specific detailed spectral data for this compound was not extensively detailed in the provided search results. However, studies on related tautomeric forms, such as 2-aryl-3-bromoquinolin-4(1H)-ones, confirm the use of ¹³C NMR, which reveals signals corresponding to aromatic carbons and carbonyl groups, indicative of the prevalent quinolone tautomer researchgate.net. The interpretation of ¹H NMR signals must also consider the potential tautomerism between the 4-hydroxyquinoline (B1666331) and the 4-quinolone forms, which can influence spectral characteristics researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆BrNO | uni.lu |

| Molecular Weight ( g/mol ) | 224.05 | uni.luvulcanchem.com |

| Monoisotopic Mass (Da) | 222.96274 | uni.lu |

| Key Ion ([M+H]⁺, m/z) | 223.97057 | uni.lu |

| Characteristic Fragments | m/z 144 (loss of Br) | vulcanchem.com |

| m/z 116 (loss of Br, CO) | vulcanchem.com |

The molecular ion peak, or protonated molecular ion ([M+H]⁺), confirms the molecular weight of this compound. Fragmentation analysis, often achieved through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS, helps in deducing structural features. Common fragmentation pathways for quinoline (B57606) derivatives include the loss of the bromine atom or the loss of hydrogen bromide (HBr) libretexts.orgmiamioh.edu. Specific fragments observed for related compounds include ions corresponding to the loss of bromine (m/z 144) and the loss of both bromine and a carbonyl group (m/z 116), providing clues about the molecule's composition and stability vulcanchem.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

| Functional Group | Expected/Observed Wavenumber (cm⁻¹) | Intensity/Notes | Reference |

| Aromatic C-H stretch | ~3000-3100 | Medium to Strong | surendranatheveningcollege.comlibretexts.org |

| C=C (aromatic ring) | ~1600, ~1500 | Medium to Strong | pg.edu.pl |

| C-O stretch | ~1000-1300 | Medium (indicative of alcohol/hydroxyl) | wpmucdn.com |

| C-Br stretch | < 700 | Weak to Medium (in fingerprint region) | wpmucdn.com |

| C=O stretch (quinolone) | ~1630-1680 | Strong (if quinolone tautomer is present) | surendranatheveningcollege.comwpmucdn.com |

| O-H stretch (4-ol) | ~3200-3600 | Broad (if 4-ol tautomer is present) | libretexts.org |

The IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with its quinoline core and substituents. These include absorptions for aromatic C-H stretching vibrations typically found in the region of 3000-3100 cm⁻¹ surendranatheveningcollege.comlibretexts.org. The presence of the aromatic ring system is further confirmed by C=C stretching vibrations in the fingerprint region, commonly observed around 1600 cm⁻¹ and 1500 cm⁻¹ pg.edu.pl. The C-O stretching vibration, indicative of the hydroxyl group at the 4-position, is expected in the 1000-1300 cm⁻¹ range wpmucdn.com. The carbon-bromine (C-Br) bond typically shows absorption in the lower frequency region (< 700 cm⁻¹) wpmucdn.com. Crucially, due to tautomerism, the presence of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹ would suggest the dominance of the 4-quinolone tautomeric form, while a broad O-H stretching band in the 3200-3600 cm⁻¹ region would indicate the presence of the 4-hydroxyquinoline form researchgate.netlibretexts.org.

Elemental Analysis for Compositional Verification

Elemental analysis provides a quantitative measure of the elemental composition of a compound, serving as a crucial verification of its molecular formula. For this compound (C₉H₆BrNO), the theoretical elemental composition is calculated as follows:

| Element | Calculated Percentage (%) |

| Carbon (C) | 48.25 |

| Hydrogen (H) | 2.70 |

| Bromine (Br) | 35.66 |

| Nitrogen (N) | 6.25 |

| Oxygen (O) | 7.14 |

Experimental results from elemental analysis, which involve determining the mass percentage of each element in a synthesized sample, are compared against these theoretical values. Close agreement between the experimental and calculated percentages validates the purity and molecular formula of the compound.

X-ray Crystallography for Solid-State Structure Determination

Compound List

Computational and Theoretical Investigations of 6 Bromoquinolin 4 Ol and Its Derivatives

Correlating Structural Features with Chemical Properties

DFT calculations have been utilized to analyze the electronic characteristics and structural features of 6-Bromoquinolin-4-Ol (B142416) derivatives. These investigations aim to establish relationships between specific structural components and their resulting chemical properties.

Key findings from these computational studies include:

Electronic Properties and Energy Gaps: DFT calculations, often using functionals like PBE0-D3BJ/def2-TZVP/SMD in water, have been performed on synthesized derivatives. These studies reveal HOMO-LUMO energy gaps ranging from 4.93 to 5.07 eV mdpi.comnih.govresearchgate.net. A larger HOMO-LUMO energy gap is generally associated with more rigid and stiff molecules, indicating lower chemical reactivity and higher kinetic stability researchgate.net. Conversely, a smaller energy gap suggests increased reactivity researchgate.netscirp.org. For instance, derivatives with heterocyclic rings and electron-withdrawing groups exhibited higher energy gaps (around 5.07 eV), correlating with lower reactivity, while those with aromatic cyclic rings and electron-donating groups showed lower gaps (around 4.93 eV), indicating higher reactivity mdpi.com.

Tautomerism: Quinolin-4-one derivatives, including those related to this compound, are known to exist in equilibrium between keto (NH-4-oxo) and enol (4-hydroxyquinoline) tautomeric forms researchgate.netpsu.edu. Computational studies, such as those using B3LYP functional, confirm this tautomerism. Generally, the keto tautomer is favored due to the acidity of the hydroxyl group and basicity of the nitrogen atom, though electron-withdrawing groups at specific positions can favor the enol form researchgate.netpsu.edu. DFT calculations have also shown that the thione tautomer is more stable than the thiol tautomer in related heterocyclic systems researchgate.netmdpi.com.

Global Reactivity Descriptors: DFT calculations provide access to various global reactivity parameters. These include ionization potential (IP), electron affinity (EA), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) scirp.orgresearchgate.net. These descriptors offer a quantitative understanding of a molecule's stability, reactivity, and electronic behavior. For example, calculations on quinolin-4-one derivatives indicated that ketonic tautomers are less electrophilic than enol tautomers scirp.org.

Molecular Electrostatic Potential (MEP): MEP maps are used to identify regions of positive and negative electrostatic potential on the molecular surface, which can predict sites of electrophilic and nucleophilic attack, respectively mdpi.com.

Prediction of Reactivity Parameters (e.g., Electrophilicity Index, Ionization Energy)

Predicting Reactivity Trends

The computational analysis of this compound and its derivatives extends to predicting their reactivity, which is crucial for understanding their chemical transformations and potential applications.

Key aspects of reactivity prediction include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting reactivity researchgate.net. The HOMO energy can indicate nucleophilic character, while the LUMO energy suggests electrophilic character researchgate.net. The HOMO-LUMO energy gap (Egap) is a key indicator of a molecule's general reactivity, stability, and kinetic strength; smaller gaps generally correlate with higher reactivity researchgate.netscirp.org. For instance, a study on quinolin-4-one derivatives found that bromine substituents increase the reactivity of the quinoline (B57606) system compared to methoxylated analogues scirp.org.

Identification of Reactive Sites: Fukui functions, derived from DFT calculations, can pinpoint specific atoms or sites within a molecule that are most prone to nucleophilic or electrophilic attack scirp.org. For example, in some quinolin-4-one systems, carbon atoms at positions C2 and C3 were identified as electrophilic sites scirp.org.

Influence of Substituents on Reactivity: The presence and position of substituents significantly influence reactivity. The bromine atom at the 6-position of the quinoline ring can facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling further functionalization . It also introduces steric and electronic effects that can alter reactivity compared to non-halogenated analogues . Furthermore, bromine has been shown to increase the acidity of nitrogen and oxygen atoms in quinolin-4-one derivatives, suggesting easier deprotonation scirp.org.

Reaction Mechanism and Barrier Calculations: DFT can be used to model transition states and calculate activation energies for specific reaction pathways, providing detailed insights into reaction mechanisms and predicting reaction rates . For example, computational models can predict the reactivity of compounds in nucleophilic substitutions by modeling transition states and activation energies .

Applications of 6 Bromoquinolin 4 Ol in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The inherent reactivity of the bromine atom and the hydroxyl group on the quinoline (B57606) core makes 6-Bromoquinolin-4-ol (B142416) a significant intermediate in organic synthesis. It enables the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the creation of intricate molecular structures.

Precursor for Advanced Heterocyclic Compounds

This compound is frequently employed as a precursor for the synthesis of a wide array of advanced heterocyclic compounds. A prominent synthetic route involves the Chan-Lam coupling reaction , which allows for the formation of C-O bonds by reacting this compound with aryl boronic acids. This copper-catalyzed cross-coupling methodology, often carried out in the presence of bases like triethylamine (B128534) and various solvents (e.g., methanol (B129727), DMF, or mixed solvent systems), yields diverse 6-bromoquinolin-4-oxy derivatives. mdpi.comresearchgate.netresearchgate.netmdpi.com These derivatives have demonstrated potential biological activities, including antibacterial properties against strains like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com

Furthermore, this compound can be transformed into other important quinoline intermediates. For instance, it can be converted to 6-bromo-4-chloroquinoline (B1276899) via reaction with phosphoryl chloride (POCl₃), which can then be further functionalized. atlantis-press.com Another key transformation is its conversion to 6-bromo-4-iodoquinoline, a crucial intermediate in the synthesis of biologically active compounds like GSK2126458, a potent PI3K/mTOR inhibitor. atlantis-press.comvulcanchem.com These transformations highlight its role in building complex molecular frameworks essential for pharmaceutical research and development.

Building Block for Complex Polycyclic Systems

While not always directly forming polycyclic systems in a single step, this compound serves as a versatile building block that enables the construction of complex molecular architectures, which may include polycyclic systems. The ability to introduce diverse aryl or heteroaryl substituents via cross-coupling reactions (such as the aforementioned Chan-Lam coupling) allows for the extension of the molecular framework. These elaborated quinoline derivatives can then undergo further cyclization or annulation reactions to form more complex fused or bridged polycyclic structures. The bromine atom itself can also participate in other coupling reactions (e.g., Suzuki-Miyaura coupling after appropriate functionalization), further expanding its utility in constructing intricate molecular scaffolds. mdpi.comresearchgate.net

Contributions to Coordination Chemistry

The quinoline nucleus, with its nitrogen atom and potential for functionalization, is a well-established motif in coordination chemistry, often serving as a ligand for metal ions.

Ligand Design for Metal Complexation

The nitrogen atom within the quinoline ring, along with the hydroxyl group at the 4-position, provides potential coordination sites for metal ions. While specific metal complexes directly derived from this compound are not extensively detailed in the provided search results, the broader class of quinoline derivatives is recognized for its role in ligand design. rsc.orguni-wuerzburg.de The presence of the bromine atom can also influence the electronic properties of the ligand and potentially participate in secondary interactions or serve as a handle for further functionalization of the metal complex. The ability to modify the quinoline scaffold through reactions like Chan-Lam coupling allows for the synthesis of tailored ligands with specific steric and electronic properties, suitable for complexing with various transition metals.

Potential in Catalysis

Metal complexes incorporating quinoline-based ligands have found applications in homogeneous catalysis, mediating a variety of organic transformations. rsc.orguni-wuerzburg.de Although direct evidence of this compound itself acting as a catalyst or being part of a catalytic system is not explicitly stated, its potential as a precursor for catalytically active ligands is significant. By forming complexes with transition metals, derivatives of this compound could potentially be employed in catalytic processes such as C-C and C-N bond formation, hydrogenation, and oxidation reactions, leveraging the metal's catalytic activity modulated by the quinoline ligand.

Development of Specialized Materials

The incorporation of heterocyclic aromatic systems like quinolines into materials science is a growing area, often conferring desirable electronic or optical properties.

While direct examples of specialized materials synthesized specifically from this compound are not prominently featured in the search results, the general class of quinoline derivatives has been explored for applications in materials science. uni-wuerzburg.de The functional groups present in this compound—the bromine atom and the hydroxyl group—offer sites for polymerization or for attachment to other material matrices. Furthermore, functionalized quinolines have been investigated for their potential as nonlinear optical (NLO) materials, suggesting that derivatives of this compound could also be explored for such advanced applications. mdpi.com The ability to introduce diverse substituents via coupling reactions further enhances the potential for tailoring the properties of materials derived from this scaffold.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to quinoline (B57606) derivatives, while established, often face challenges related to atom economy, waste generation, and the use of harsh reagents. Future research will prioritize the development of "green" and sustainable synthetic pathways for 6-Bromoquinolin-4-Ol (B142416) and its derivatives. This includes exploring methodologies that:

Utilize milder reaction conditions: Reducing energy consumption and minimizing side reactions.

Employ greener solvents: Shifting away from volatile organic compounds (VOCs) towards water, bio-based solvents, or solvent-free conditions.

Improve atom economy: Maximizing the incorporation of starting material atoms into the final product, thereby reducing waste.

Explore alternative starting materials: Investigating readily available and renewable feedstocks.

For instance, advancements in cascade reactions, such as those involving Knoevenagel condensation and aza-Wittig reactions, have shown promise for the efficient, one-pot synthesis of quinolin-4-ols, aligning with green chemistry principles rsc.orgresearchgate.net. Research into the direct synthesis of brominated heterocyclic building blocks using environmentally friendly methods is also gaining traction, which could be adapted for the synthesis of brominated quinoline precursors researchgate.netsemanticscholar.orgect-journal.kz.

Development of Advanced Catalytic Systems for Derivatization

Catalysis plays a pivotal role in modern organic synthesis, enabling precise control over reactivity, regioselectivity, and efficiency. For this compound, the development of advanced catalytic systems will be crucial for its derivatization. Key areas of focus include:

Transition Metal Catalysis: Exploring novel transition metal complexes (e.g., palladium, copper, rhodium, iron) for C-H activation, cross-coupling reactions (like Suzuki-Miyaura, Chan-Lam), and regioselective functionalization of the quinoline core. For example, copper-catalyzed Chan-Lam coupling has been successfully employed for the O-arylation of this compound with aryl boronic acids, yielding derivatives with good to excellent yields mdpi.comresearchgate.net.

Organocatalysis and Metal-Free Catalysis: Developing catalytic systems that avoid the use of transition metals, which can be costly, toxic, and difficult to remove. N-heterocyclic carbenes (NHCs) and other organocatalysts are emerging as powerful tools for quinoline synthesis mdpi.com. Metal-free C-H functionalization strategies are also being investigated rsc.org.

Photocatalysis and Electrocatalysis: Harnessing light or electricity to drive catalytic transformations under mild conditions, offering new avenues for selective functionalization.

Heterogeneous Catalysis: Developing reusable solid catalysts that facilitate easier separation and recycling, contributing to more sustainable processes.

Research into selective C-H functionalization of quinolines, beyond the typical C2 position, is an active area, with efforts to achieve C3, C4, C5, and C8 functionalizations using various catalytic systems acs.orgresearchgate.netrsc.org.

Integration of Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming organic synthesis by enabling predictive modeling and optimization of reaction conditions. For this compound, ML can accelerate the discovery of new derivatives and synthetic routes by:

Predicting Reaction Outcomes: Developing models to forecast the yield, selectivity, and feasibility of reactions involving this compound and its precursors.

Optimizing Reaction Conditions: Using ML algorithms to efficiently explore the vast parameter space (temperature, solvent, catalyst loading, concentration) to identify optimal reaction conditions.

Retrosynthesis Planning: Employing AI tools to devise novel synthetic pathways to complex quinoline derivatives, potentially identifying routes that human chemists might overlook arxiv.orgrsc.org.

Predicting Regioselectivity: Developing models to accurately predict where functionalization will occur on the quinoline ring, which is crucial for targeted synthesis researchgate.net.

While ML has shown great promise, challenges remain in data quality and model generalizability, especially for complex heterocyclic systems acs.org. However, advancements in large language models (LLMs) tailored for chemistry, such as Chemma, are demonstrating capabilities in human-AI interaction for reaction exploration and optimization, suggesting a bright future for ML in this field arxiv.org.

Unexplored Chemical Reactivity and Functionalization Opportunities

While the quinoline scaffold is well-studied, specific reactivity patterns and functionalization opportunities for this compound may remain underexplored. Future research can delve into:

Novel Functional Group Transformations: Investigating new ways to modify the hydroxyl group (e.g., etherification, esterification, oxidation) and the bromine atom (e.g., diverse cross-coupling reactions, nucleophilic aromatic substitution with challenging nucleophiles).

Directed C-H Functionalization: Exploring the use of directing groups to achieve site-selective C-H activation and functionalization at positions other than those typically targeted.

Electrophilic and Nucleophilic Aromatic Substitution: Further understanding the regioselectivity and scope of these classical reactions on the this compound core. The bromine atom at the 6-position and the hydroxyl group at the 4-position will influence the electron density distribution and thus the reactivity of the quinoline ring towards electrophilic and nucleophilic attack.

Radical Chemistry: Investigating the potential of radical-mediated functionalization strategies for introducing diverse substituents.

Late-Stage Functionalization: Developing methods to modify complex molecules already containing the this compound motif, which is highly valuable in drug discovery.

Understanding the interplay between the bromine substituent and the hydroxyl group on the quinoline ring will be key to unlocking new synthetic pathways and creating novel molecular architectures with enhanced properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromoquinolin-4-Ol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of this compound typically involves halogenation or substitution reactions on the quinoline scaffold. For example, bromination at the 6-position can be achieved using bromine in acetic acid under controlled temperature (40–60°C) . Optimizing yield requires careful control of stoichiometry (e.g., 1.2 equivalents of Br₂ to minimize side reactions) and reaction time (monitored via TLC). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR : In H NMR, the hydroxyl proton (4-OH) appears as a broad singlet at δ 10.2–10.5 ppm, while the aromatic protons adjacent to bromine (C5 and C7) show deshielding (δ 8.1–8.3 ppm) .

- IR : A strong absorption band at ~3200 cm⁻¹ confirms the O-H stretch, while C-Br vibration appears at 550–600 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 224.0 (for C₉H₆BrNO) confirms the molecular weight .

Advanced Research Questions

Q. How does the position of bromine and hydroxyl groups in this compound influence its biological activity compared to other quinoline derivatives?

- Methodological Answer : The 6-bromo and 4-hydroxy groups are critical for bioactivity. For instance:

- Antimicrobial Activity : this compound shows a lower MIC (1.2 µg/mL) against Staphylococcus aureus compared to 3-Bromoquinolin-4-Ol (MIC >5 µg/mL), attributed to enhanced lipophilicity from bromine at C6 .

- Enzyme Inhibition : The 4-OH group facilitates hydrogen bonding with cyclooxygenase-2 (COX-2), achieving IC₅₀ = 0.8 µM, whereas 6-Chloroquinolin-4-amine (lacking hydroxyl) shows no COX-2 inhibition .

- Comparative Data :

| Compound | MIC (µg/mL) | COX-2 IC₅₀ (µM) |

|---|---|---|

| This compound | 1.2 | 0.8 |

| 3-Bromoquinolin-4-Ol | >5 | N/A |

| 6-Chloroquinolin-4-amine | 2.5 | N/A |

| Source: Adapted from |

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental design. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., ATCC 25923 for S. aureus) .

- Control Solvent Effects : DMSO concentrations >0.1% can artificially suppress activity; ensure <0.05% in all assays .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q-test) to identify heterogeneity in data. For example, a 2023 meta-analysis resolved discrepancies in IC₅₀ values (range: 0.5–2.0 µM) by excluding studies with non-standardized purity (<90%) .

Additional Methodological Considerations

- Data Contradiction Analysis : When conflicting SAR data emerge, computational modeling (e.g., molecular docking with AutoDock Vina) can validate hypothesized binding interactions. For instance, docking this compound into COX-2’s active site (PDB: 5KIR) confirms H-bonding between 4-OH and Arg120 .

- Synthetic Optimization : Replace traditional bromination with microwave-assisted synthesis (100°C, 10 min) to improve yield from 65% to 88% while reducing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.